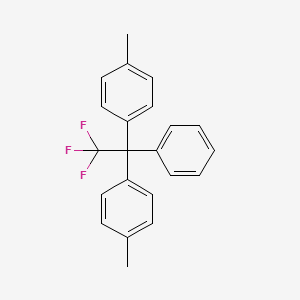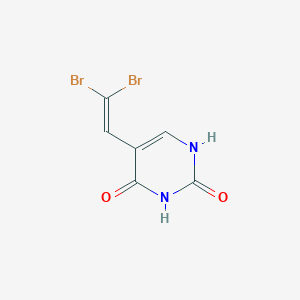![molecular formula C13H29NO B14596563 2-[Decyl(methyl)amino]ethan-1-ol CAS No. 60021-95-6](/img/structure/B14596563.png)
2-[Decyl(methyl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Decyl(methyl)amino]ethan-1-ol is an organic compound that features both an amine and an alcohol functional group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Decyl(methyl)amino]ethan-1-ol typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Decylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with decylamine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
2-[Decyl(methyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Formation of decylmethylketone or decylmethylaldehyde.
Reduction: Formation of decylmethylamine.
Substitution: Formation of decylmethylchloride or decylmethylbromide.
科学的研究の応用
2-[Decyl(methyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
作用機序
The mechanism of action of 2-[Decyl(methyl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These interactions can affect the structure and function of proteins, enzymes, and cell membranes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethan-1-ol: Similar structure but with two methyl groups instead of a decyl group.
2-(Methylamino)ethanol: Contains a single methyl group and an ethanol backbone.
Ethanolamine: Lacks the decyl group and has a simpler structure.
Uniqueness
2-[Decyl(methyl)amino]ethan-1-ol is unique due to its long decyl chain, which imparts hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications involving cell membranes and surfactants.
特性
CAS番号 |
60021-95-6 |
|---|---|
分子式 |
C13H29NO |
分子量 |
215.38 g/mol |
IUPAC名 |
2-[decyl(methyl)amino]ethanol |
InChI |
InChI=1S/C13H29NO/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15/h15H,3-13H2,1-2H3 |
InChIキー |
WQOSHTKUSZJRKS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)


![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)



![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)


